Methyl 1-cyano-3-methylcyclobutane-1-carboxylate

Medicinal Chemistry Organic Synthesis Cbl-b Inhibitor Scaffold

Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS 1343983-86-7; molecular formula C₈H₁₁NO₂; molecular weight 153.18 g/mol) is a cyclobutane derivative featuring a geminal cyano and methyl ester group at the 1-position and a methyl substituent at the 3-position. This strained small-ring scaffold is designed as a versatile intermediate for organic synthesis and drug discovery, with a specific disclosed role as a key building block in the synthesis of cyano cyclobutyl compounds that target Casitas B-lineage lymphoma proto-oncogene-B (Cbl-b) for cancer immunotherapy applications.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1343983-86-7
Cat. No. B1528806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-cyano-3-methylcyclobutane-1-carboxylate
CAS1343983-86-7
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1CC(C1)(C#N)C(=O)OC
InChIInChI=1S/C8H11NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-4H2,1-2H3
InChIKeyKKVFPNSVHBFTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS 1343983-86-7): A Cbl-b Targeted Cyclobutane Scaffold Intermediate for Medicinal Chemistry


Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS 1343983-86-7; molecular formula C₈H₁₁NO₂; molecular weight 153.18 g/mol) is a cyclobutane derivative featuring a geminal cyano and methyl ester group at the 1-position and a methyl substituent at the 3-position [1]. This strained small-ring scaffold is designed as a versatile intermediate for organic synthesis and drug discovery, with a specific disclosed role as a key building block in the synthesis of cyano cyclobutyl compounds that target Casitas B-lineage lymphoma proto-oncogene-B (Cbl-b) for cancer immunotherapy applications [2]. The compound is commercially available from multiple research chemical suppliers with purities typically ranging from 95% to 98%, enabling its procurement for laboratory-scale synthesis and development programs .

Why Substituting Methyl 1-cyano-3-methylcyclobutane-1-carboxylate with Analogous Cyclobutane Derivatives is Not Straightforward


The presence and precise positioning of the 3-methyl group on the cyclobutane ring fundamentally distinguishes this compound from simpler cyclobutane analogs such as methyl 1-cyanocyclobutane-1-carboxylate (CAS 58920-79-9, lacking the 3-methyl) or 1-cyano-3-methylcyclobutane-1-carboxylic acid (CAS 1343155-63-4, bearing a free carboxylic acid instead of a methyl ester) . The 3-methyl substituent introduces steric bulk and alters ring conformational energetics compared to unsubstituted cyclobutanes, which can critically influence downstream synthetic outcomes and the three-dimensional geometry of final drug candidates [1]. The methyl ester functionality further differentiates it from its carboxylic acid counterpart, providing a distinct orthogonal protecting group strategy and enabling ester-specific transformations (e.g., reduction to alcohol, aminolysis to amide) that are not directly accessible from the free acid without additional steps . These structural nuances directly impact the compound's suitability for specific synthetic routes, and substitution with a close analog may introduce unanticipated reactivity differences or necessitate re-optimization of reaction conditions [1].

Quantitative Differentiation Evidence: Methyl 1-cyano-3-methylcyclobutane-1-carboxylate vs. Structural Analogs


Molecular Identity and Weight Comparison: Methyl 1-cyano-3-methylcyclobutane-1-carboxylate vs. Unsubstituted Methyl 1-cyanocyclobutane-1-carboxylate

Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS 1343983-86-7) differs from the non-methylated analog methyl 1-cyanocyclobutane-1-carboxylate (CAS 58920-79-9) by the presence of a methyl group at the 3-position of the cyclobutane ring. This substitution increases the molecular formula from C₇H₉NO₂ to C₈H₁₁NO₂ and the molecular weight from 139.15 g/mol to 153.18 g/mol [1]. The 3-methyl group also alters the conformational landscape and steric profile of the cyclobutane ring, which is a critical parameter for structure-based drug design .

Medicinal Chemistry Organic Synthesis Cbl-b Inhibitor Scaffold

Functional Group Distinction: Methyl 1-cyano-3-methylcyclobutane-1-carboxylate vs. 1-Cyano-3-methylcyclobutane-1-carboxylic Acid

Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS 1343983-86-7) features a methyl ester at the 1-position, whereas 1-cyano-3-methylcyclobutane-1-carboxylic acid (CAS 1343155-63-4) bears a free carboxylic acid group. This functional group difference results in a molecular weight of 153.18 g/mol for the methyl ester versus 139.15 g/mol for the carboxylic acid [1]. The methyl ester serves as a carboxylic acid protecting group that is stable under many reaction conditions but can be selectively hydrolyzed to the acid or reduced to the alcohol, offering orthogonal synthetic flexibility .

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Specific Patent-Disclosed Utility in Cbl-b Inhibitor Synthesis: Methyl 1-cyano-3-methylcyclobutane-1-carboxylate as a Designated Intermediate

U.S. Patent No. 11,530,229 explicitly discloses the use of methyl 1-cyano-3-methylcyclobutane-1-carboxylate as a key synthetic intermediate in the preparation of cyano cyclobutyl compounds that function as Cbl-b inhibitors for cancer immunotherapy [1]. This direct, patent-documented linkage to a specific therapeutic target provides a compelling, application-specific reason for procurement over generic cyclobutane derivatives lacking such defined utility [2]. While the patent does not provide direct comparative biological data between this specific intermediate and analogs, it establishes a concrete, high-value context for its use.

Cancer Immunotherapy Cbl-b Inhibition Drug Discovery Intermediate

Primary Research and Procurement Scenarios for Methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS 1343983-86-7)


Synthesis of Cyano Cyclobutyl-Based Cbl-b Inhibitors for Cancer Immunotherapy Research

This compound is procured as a key building block in the synthesis of cyano cyclobutyl compounds that inhibit Cbl-b, an E3 ubiquitin ligase implicated in T-cell anergy and immune evasion in cancer. U.S. Patent No. 11,530,229 specifically identifies this intermediate in the preparation of such inhibitors, making it a strategically relevant procurement target for academic and pharmaceutical research groups actively developing Cbl-b-targeted immunotherapies [1].

Medicinal Chemistry SAR Campaigns Probing Steric Effects of 3-Substituted Cyclobutanes

The unique 3-methyl substitution on the cyclobutane ring distinguishes this compound from its non-methylated analog (methyl 1-cyanocyclobutane-1-carboxylate, CAS 58920-79-9) [1]. Procurement of both compounds enables systematic structure-activity relationship (SAR) studies to evaluate the impact of ring substitution on target binding, metabolic stability, and physicochemical properties in lead optimization programs [2].

Multi-Step Synthetic Sequences Requiring a Masked Carboxylic Acid Moiety

The methyl ester functionality of methyl 1-cyano-3-methylcyclobutane-1-carboxylate (CAS 1343983-86-7) provides an orthogonal protecting group that is stable under a variety of reaction conditions (e.g., nucleophilic additions, basic conditions, and organometallic couplings) where the corresponding free carboxylic acid (CAS 1343155-63-4) would be incompatible [1]. Procurement of the ester form is therefore essential for synthetic routes that require the carboxylic acid to remain masked until a later, controlled deprotection step [2].

Diversification via Ester-Derived Functional Group Interconversions

The methyl ester group serves as a versatile synthetic handle for generating diverse downstream compounds. This intermediate can be directly converted to primary alcohols via reduction, to amides via aminolysis, or to ketones via organometallic additions, providing a broader array of diversification options compared to the carboxylic acid analog [1]. Procurement of this specific ester enables efficient parallel library synthesis for hit-to-lead exploration without the need for additional protection/deprotection steps [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-cyano-3-methylcyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.